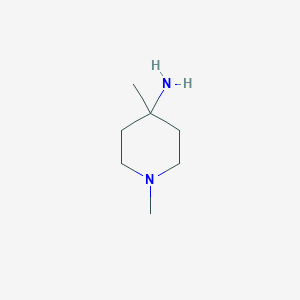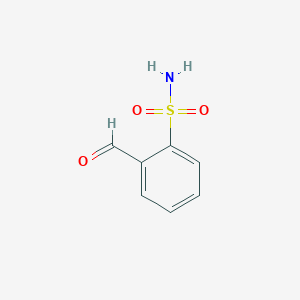
2-甲酰苯磺酰胺
描述
2-Formylbenzenesulfonamide is a versatile compound that has a broad range of applications in research and industry . It is a type of sulfonamide, which is a functional group in several groups of drugs .
Molecular Structure Analysis
The molecular formula of 2-Formylbenzenesulfonamide is C7H7NO3S . It is an organo-sulphur compound containing the -SO2NH2 and/or -SO2NH- group .科学研究应用
化学结构和反应性:2-甲酰苯磺酰胺根据其状态(固体、溶液或气体)表现出不同的结构形式。在固体形式中,它们以苯并异噻唑-1,1-二氧化物的形式存在,而在溶液中,它们形成 2-甲酰苯磺酰胺和苯并异噻唑-1,1-二氧化物的混合物。这种差异影响了它们在化学合成中的反应性和用途 (Rajeev 等,1994)。
抗菌应用:与 2-甲酰苯磺酰胺相关的化合物,例如 2,4-二硝基苯磺酰胺,已被评估为抗菌剂。这些化合物对结核分枝杆菌表现出有效性,突出了它们在解决细菌感染方面的潜力 (Malwal 等,2012)。
醛的合成:2-甲酰苯磺酰胺参与从芳香族腈合成各种醛。这个过程在有机合成中至关重要,提供了一个创造广泛化学化合物的途径 (Es & Staskun,2003)。
氧化催化剂:磺酰胺取代的铁酞菁,包括 4-叔丁基苯磺酰胺等化合物,显示出显着的稳定性和作为氧化催化剂的有效性。它们在烯烃的氧化中起着重要作用,这是化学制造中的一个重要过程 (Işci 等,2014)。
固相合成:与 2-甲酰苯磺酰胺密切相关的 2/4-硝基苯磺酰胺用于固相合成。它们在各种化学转化中充当关键中间体,展示了这些化合物在合成化学中的多功能性 (Fülöpová & Soural,2015)。
喹唑啉酮的合成:2-甲酰苯磺酰胺用于喹唑啉酮和苯并噻二嗪 1,1-二氧化物的锌催化氧化合成。这些化合物在药物研究中很重要,表明 2-甲酰苯磺酰胺在药物发现中的作用 (Sharif 等,2014)。
作用机制
Target of Action
2-Formylbenzenesulfonamide is a sulfonamide derivative . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, making them primary targets of sulfonamides .
Mode of Action
Sulfonamides, including 2-Formylbenzenesulfonamide, act as competitive inhibitors . They are structural analogues of p-aminobenzoic acid (PABA), a substrate used in the synthesis of folic acid, which is essential for bacterial DNA synthesis . By mimicking PABA, sulfonamides competitively inhibit the enzyme dihydropteroate synthetase, thereby preventing the production of folic acid and ultimately inhibiting bacterial DNA synthesis .
Biochemical Pathways
The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, sulfonamides prevent the conversion of PABA to dihydropteroate, a precursor of folic acid . This disruption affects the downstream production of nucleic acids, impacting bacterial growth and proliferation .
Pharmacokinetics
They are primarily excreted unchanged in the urine . These properties influence the bioavailability of sulfonamides, affecting their therapeutic efficacy .
Result of Action
The primary result of the action of 2-Formylbenzenesulfonamide, like other sulfonamides, is the inhibition of bacterial growth . By disrupting folic acid synthesis, these compounds prevent the production of essential nucleic acids, thereby inhibiting bacterial replication .
Action Environment
The action, efficacy, and stability of 2-Formylbenzenesulfonamide can be influenced by various environmental factors. Additionally, resistance can develop through mutation or acquisition of resistance genes, altering the bacterial target site or increasing production of the target enzyme .
生化分析
Biochemical Properties
2-Formylbenzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. 2-Formylbenzenesulfonamide acts as an inhibitor of carbonic anhydrase, thereby affecting the enzyme’s activity. This interaction is crucial for understanding the compound’s potential therapeutic applications, particularly in the treatment of conditions like glaucoma and certain types of cancer .
Cellular Effects
The effects of 2-Formylbenzenesulfonamide on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Formylbenzenesulfonamide has been shown to inhibit the growth of certain cancer cells by interfering with their metabolic pathways and inducing apoptosis. Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis, highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, 2-Formylbenzenesulfonamide exerts its effects through several mechanisms. It binds to the active site of carbonic anhydrase, inhibiting its activity. This inhibition leads to a decrease in the production of bicarbonate ions and protons, which are essential for various physiological processes. Furthermore, 2-Formylbenzenesulfonamide can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Formylbenzenesulfonamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Formylbenzenesulfonamide remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to 2-Formylbenzenesulfonamide can lead to sustained inhibition of carbonic anhydrase and prolonged effects on cellular metabolism .
Dosage Effects in Animal Models
The effects of 2-Formylbenzenesulfonamide vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as the inhibition of tumor growth and reduction of intraocular pressure. At high doses, 2-Formylbenzenesulfonamide can cause toxic effects, including liver and kidney damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects .
Metabolic Pathways
2-Formylbenzenesulfonamide is involved in several metabolic pathways. It interacts with enzymes such as carbonic anhydrase and other sulfonamide-sensitive enzymes. These interactions can affect metabolic flux and alter the levels of various metabolites. For example, the inhibition of carbonic anhydrase by 2-Formylbenzenesulfonamide can lead to changes in the levels of bicarbonate and proton concentrations, impacting cellular pH and metabolic processes .
Transport and Distribution
The transport and distribution of 2-Formylbenzenesulfonamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, 2-Formylbenzenesulfonamide can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for understanding the compound’s bioavailability and therapeutic potential .
Subcellular Localization
2-Formylbenzenesulfonamide exhibits specific subcellular localization patterns. It can be found in various cellular compartments, including the cytoplasm and nucleus. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. Understanding the subcellular localization of 2-Formylbenzenesulfonamide is essential for elucidating its mechanisms of action and potential therapeutic applications .
属性
IUPAC Name |
2-formylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c8-12(10,11)7-4-2-1-3-6(7)5-9/h1-5H,(H2,8,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAOQSGFKXOJHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201311323 | |
| Record name | 2-Formylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201311323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887571-09-7 | |
| Record name | 2-Formylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887571-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Formylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201311323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-Methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B3163940.png)
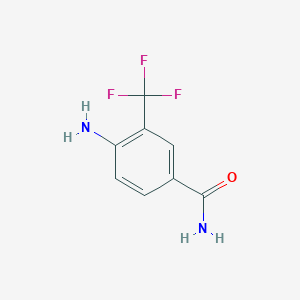
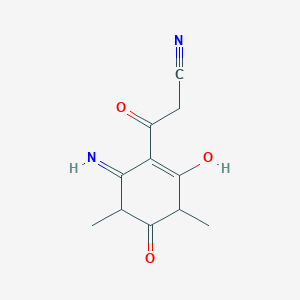

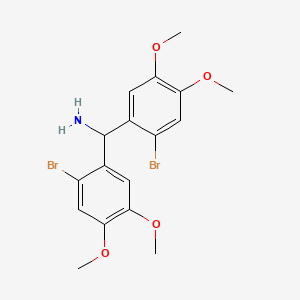


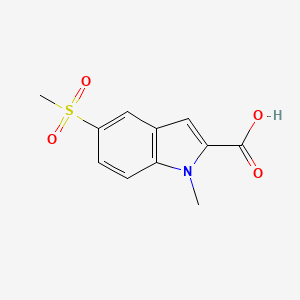
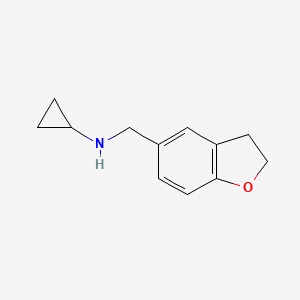
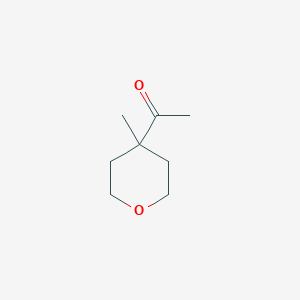
![2-{2-[4-(Trifluoromethyl)phenyl]phenyl}acetic acid](/img/structure/B3164010.png)

